molecular formula C11H22BF4N2O2- B8024738 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate

Cat. No.: B8024738
M. Wt: 301.11 g/mol
InChI Key: RFMYEZXJEAVNMF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate typically involves the reaction of 2,2,6,6-tetramethyl-4-oxopiperidine with acetamide, followed by the reaction with tetrafluoroboric acid. The reaction conditions usually require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is often purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate primarily undergoes oxidation reactions. It is used to oxidize alcohols to their corresponding aldehydes, ketones, or carboxylic acids .

Common Reagents and Conditions: Common reagents used with this compound include alcohols, aldehydes, and ketones. The reactions typically occur under mild conditions, often at room temperature, and in the presence of solvents like methanol .

Major Products: The major products formed from these reactions are aldehydes, ketones, and carboxylic acids. For example, the oxidation of primary alcohols yields aldehydes, while secondary alcohols yield ketones .

Mechanism of Action

The mechanism of action of 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate involves the transfer of oxygen atoms to the substrate, resulting in the oxidation of the substrate. The molecular targets are typically alcohols, which are converted to aldehydes, ketones, or carboxylic acids through this oxidation process .

Comparison with Similar Compounds

Uniqueness: 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate is unique due to its high stability and efficiency as an oxidizing agent. Unlike some other oxidizing agents, it is stable to both air and moisture, making it highly reliable for various synthetic applications .

Properties

IUPAC Name

N-(2,2,6,6-tetramethyl-1-oxidopiperidin-1-ium-4-yl)acetamide;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.BF4/c1-8(14)12-9-6-10(2,3)13(15)11(4,5)7-9;2-1(3,4)5/h9,13H,6-7H2,1-5H3,(H,12,14);/q;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMYEZXJEAVNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(=O)NC1CC([NH+](C(C1)(C)C)[O-])(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BF4N2O2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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